molecular formula C10H16BClN2O3 B13728019 (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13728019
M. Wt: 258.51 g/mol
InChI Key: OLWXBJKXUBJKBA-UHFFFAOYSA-N
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Description

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C10H16BClN2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the boronic acid derivative with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include :

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include :

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Various boronic acid derivatives.

Scientific Research Applications

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include :

    (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Lacks the hydrochloride group.

    (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid methyl ester: Contains a methyl ester group instead of the hydrochloride group.

Uniqueness

The uniqueness of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H16BClN2O3

Molecular Weight

258.51 g/mol

IUPAC Name

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid;hydrochloride

InChI

InChI=1S/C10H15BN2O3.ClH/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16;/h1-2,7,9,14-16H,3-6H2;1H

InChI Key

OLWXBJKXUBJKBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O.Cl

Origin of Product

United States

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